molecular formula C14H11BrOS B1292358 2-Bromo-2'-(thiomethyl)benzophenone CAS No. 951888-09-8

2-Bromo-2'-(thiomethyl)benzophenone

Cat. No.: B1292358
CAS No.: 951888-09-8
M. Wt: 307.21 g/mol
InChI Key: QGKRZJQFUIOYPU-UHFFFAOYSA-N
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Description

2-Bromo-2’-(thiomethyl)benzophenone is a chemical compound with the molecular formula C14H11BrOS and a molecular weight of 307.21 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Bromo-2’-(thiomethyl)benzophenone typically involves the bromomethylation of thiols. One efficient method for bromomethylation uses paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) as reagents . This method minimizes the generation of highly toxic byproducts and provides a high yield of the desired product .

Industrial Production Methods

Industrial production methods for 2-Bromo-2’-(thiomethyl)benzophenone are not extensively documented. the principles of bromomethylation using paraformaldehyde and hydrobromic acid can be scaled up for industrial applications, ensuring efficient and safe production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2’-(thiomethyl)benzophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The thiomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Various substituted benzophenone derivatives.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Alcohol derivatives of benzophenone.

Scientific Research Applications

2-Bromo-2’-(thiomethyl)benzophenone has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-2’-(thiomethyl)benzophenone involves its interaction with various molecular targets and pathways. The bromine atom and thiomethyl group play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions, and its thiomethyl group can undergo oxidation or reduction, leading to different biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-2’-(methylthio)benzophenone: Similar structure but with a methylthio group instead of a thiomethyl group.

    2-Chloro-2’-(thiomethyl)benzophenone: Similar structure but with a chlorine atom instead of a bromine atom.

    2-Bromo-2’-(methoxy)benzophenone: Similar structure but with a methoxy group instead of a thiomethyl group.

Uniqueness

2-Bromo-2’-(thiomethyl)benzophenone is unique due to the presence of both a bromine atom and a thiomethyl group, which confer distinct reactivity and properties. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

(2-bromophenyl)-(2-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrOS/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKRZJQFUIOYPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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